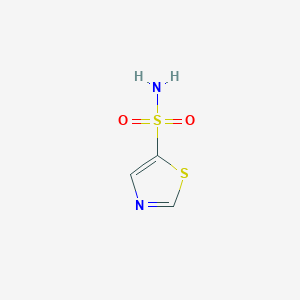

1,3-thiazole-5-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-thiazole-5-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O2S2/c4-9(6,7)3-1-5-2-8-3/h1-2H,(H2,4,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTBFUMSMIVYLAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1,3 Thiazole 5 Sulfonamide and Its Derivatives

Classical and Established Routes for 1,3-Thiazole Ring Construction

The foundational step in synthesizing the target compounds is the construction of the 1,3-thiazole ring. Several classical methods have been developed and refined over the years, with the Hantzsch thiazole (B1198619) synthesis and various cyclocondensation reactions being the most prominent.

Adaptations of Hantzsch Thiazole Synthesis for Sulfonamide Precursors

The Hantzsch thiazole synthesis, first described in 1887, is a cornerstone reaction for forming the thiazole nucleus. synarchive.com It traditionally involves the condensation of an α-haloketone with a thioamide. synarchive.com For the synthesis of precursors to 1,3-thiazole-5-sulfonamides, this method is adapted by utilizing specific starting materials that either carry a sulfonamide group or a precursor that can be readily converted to one.

The versatility of the Hantzsch synthesis allows for the preparation of a wide array of substituted thiazoles. researchgate.net The reaction can be performed under various conditions, including solvent-free grinding or using catalysts like silica-supported tungstosilisic acid, which can enhance yields and simplify purification. researchgate.net Microwave-assisted Hantzsch reactions have also been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov

A common strategy involves using an α-halocarbonyl compound that already contains a functional group at the position that will become C-5 of the thiazole ring. This precursor group can then be elaborated into the desired sulfonamide in a subsequent step.

Table 1: Examples of Hantzsch Synthesis Variations for Thiazole Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |

|---|---|---|---|---|

| α-Haloketone | Thiourea | Solvent-free, grinding | 2-Aminothiazole | researchgate.net |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & Benzaldehydes | Silica supported tungstosilisic acid, ultrasonic irradiation | Substituted Hantzsch thiazole | researchgate.netbepls.com |

Cyclocondensation Reactions in Thiazole Scaffold Assembly

Beyond the Hantzsch synthesis, other cyclocondensation reactions are instrumental in assembling the thiazole scaffold. These reactions often involve the formation of the key S-C-N linkage through the reaction of components providing the necessary atoms. For example, the Cook-Heilborn synthesis produces 5-aminothiazoles from α-aminonitriles and reagents like carbon disulfide or isothiocyanates under mild conditions. pharmaguideline.com

Another approach involves the reaction of α-chloroglycinates with thiobenzamides or thioureas. This catalyst-free heterocyclization provides a direct route to 2,4-disubstituted-5-acylamino-1,3-thiazoles, which are valuable intermediates. researchgate.netresearchgate.net The acylamino group at the C-5 position can serve as a handle for further functionalization or conversion to other groups.

These cyclization strategies are crucial as they allow for the pre-installation of functional groups at various positions on the thiazole ring, which can then be used to direct the introduction of the sulfonamide moiety. researchgate.net

Targeted Introduction of the Sulfonamide Moiety at the 5-Position

The introduction of the sulfonamide group specifically at the C-5 position of the thiazole ring is a critical step that defines the target molecule. This can be achieved either by building the ring with a precursor already in place or by functionalizing the pre-formed thiazole ring.

Direct Sulfonylation Approaches and Precursor Functionalization

Direct sulfonylation involves the electrophilic substitution on an activated thiazole ring. The thiazole ring's electron density makes the C-5 position susceptible to attack by strong electrophiles. pharmaguideline.com Reagents such as chlorosulfonic acid can be used to install a chlorosulfonyl group (-SO2Cl) directly onto the C-5 position, which is then readily converted to the sulfonamide (-SO2NH2) by reaction with ammonia or an appropriate amine.

Alternatively, precursor functionalization involves synthesizing a thiazole with a group at C-5 that can be converted into a sulfonamide. For instance, a 5-aminothiazole can be synthesized via the Cook-Heilborn method, and the amino group can then be transformed into a sulfonamide through a diazotization-sulfonylation sequence. Another strategy involves the use of 5-halothiazoles. A 5-bromothiazole can undergo lithium-halogen exchange to generate a 5-lithiated thiazole intermediate. This potent nucleophile can then react with sulfur dioxide followed by an oxidative workup or with a sulfamoyl chloride to install the sulfonamide group.

Post-Cyclization Functionalization and Derivatization at C-5

Post-cyclization functionalization offers a versatile route to introduce the required moiety after the thiazole core has been assembled. This is particularly useful when the desired substitution pattern is not easily accessible through direct synthesis. The regioselectivity of organolithium-mediated electrophilic functionalization of 1,3-thiazoles occurs preferentially at the C-5 position due to the higher acidity of the C-5 proton. nih.gov This allows for the deprotonation of an unsubstituted thiazole at C-5 with a strong base like n-butyllithium, followed by quenching the resulting anion with an appropriate sulfur-based electrophile to build the sulfonamide group. nih.gov

Once the primary sulfonamide group (-SO2NH2) is in place at the C-5 position, further derivatization can be carried out. The nitrogen atom of the sulfonamide can be alkylated or arylated to produce a library of N-substituted 1,3-thiazole-5-sulfonamide derivatives. This late-stage modification is a powerful tool for structure-activity relationship studies in drug discovery.

Advancements in Sustainable and Efficient Synthetic Techniques

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiazole derivatives to minimize environmental impact and improve efficiency. researchgate.netbohrium.com These advancements focus on reducing the use of hazardous reagents and solvents, lowering energy consumption, and improving reaction economy.

Sustainable approaches include:

Microwave-Assisted Synthesis : This technique often leads to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. bepls.com

Ultrasonic Irradiation : Sonication can enhance reaction rates and yields, providing an energy-efficient alternative to traditional heating. bepls.commdpi.com

Use of Green Solvents : Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol is a key focus. researchgate.net Some reactions have even been developed to proceed under solvent-free conditions. researchgate.net

Multi-component Reactions (MCRs) : MCRs, where three or more reactants combine in a single step to form the product, are highly efficient. researchgate.netnih.gov They reduce the number of synthetic steps and purification procedures, saving time, resources, and waste generation. The Hantzsch synthesis can be performed as a one-pot, three-component reaction. bepls.com

These green methodologies are not only environmentally responsible but also often provide practical advantages in the synthesis of this compound and its derivatives, making them attractive for both academic research and industrial-scale production. bepls.comresearchgate.net

Table 2: Comparison of Synthetic Techniques for Thiazole Synthesis

| Technique | Advantages | Disadvantages | Reference |

|---|---|---|---|

| Conventional Heating | Well-established, widely accessible equipment | Long reaction times, potential for side products, high energy consumption | nih.gov |

| Microwave Irradiation | Rapid heating, shorter reaction times, higher yields, improved purity | Requires specialized equipment, potential for localized overheating | nih.govbepls.com |

| Ultrasonic Irradiation | Enhanced reaction rates, milder conditions, energy efficient | Specialized equipment needed, scalability can be a challenge | bepls.commdpi.com |

| Multi-component Reactions | High atom economy, step efficiency, reduced waste | Optimization can be complex, limited to specific reaction types | researchgate.netnih.gov |

Microwave-Assisted Synthesis of this compound Analogues

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. This technology has been successfully applied to the synthesis of various thiazole and sulfonamide derivatives, offering significant advantages over conventional heating methods.

In the synthesis of 2-aminothiazole derivatives, microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes, while also increasing product yields. For instance, the reaction of substituted ketones with thiourea and iodine, a common route to 2-aminothiazoles, can be completed in 5-15 minutes under microwave irradiation at 170 W, compared to 8-10 hours of reflux using conventional heating. jusst.org This approach provides a greener and more efficient pathway to key intermediates for this compound synthesis.

Similarly, the synthesis of novel fused sulfonamide derivatives has been achieved with excellent yields and short reaction times using microwave irradiation. benthamscience.com For example, the reaction of 2-Bromo-N-(phenyl sulfonyl) acetamide derivatives with nitrogen nucleophiles proceeds efficiently under microwave conditions. benthamscience.com One study detailed the multicomponent synthesis of novel 1-thiazolyl-pyridazinediones under microwave irradiation, highlighting the eco-friendly nature and high efficiency of this method. mdpi.com

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives

| Entry | Reactants | Method | Reaction Time | Yield (%) |

|---|---|---|---|---|

| 1 | Substituted Ketone, Thiourea, Iodine | Conventional (Reflux) | 8-10 hours | Moderate |

| 2 | Substituted Ketone, Thiourea, Iodine | Microwave (170 W) | 5-15 minutes | High |

This table is generated based on data from a comparative study on the synthesis of 2-aminothiazole derivatives.

Catalyst-Free and Solvent-Free Methodologies for Thiazole Sulfonamide Synthesis

The development of catalyst-free and solvent-free synthetic methods is a key goal in green chemistry, aiming to reduce environmental impact and simplify purification processes. Several studies have reported the successful synthesis of thiazole derivatives under these conditions.

One approach involves the Hantzsch thiazole synthesis under solvent-free conditions, which provides a straightforward and environmentally benign route to substituted thiazoles. nih.gov Additionally, a simple and efficient catalyst-free method for the synthesis of 2-aminothiazoles from α-diazoketones and thiourea has been developed using PEG-400 as a reaction medium, which can often be considered a greener solvent. bepls.com Another green protocol describes the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles by refluxing dithiocarbamates and α-halocarbonyl compounds in water without a catalyst. bepls.com

While these methods are not exclusively for this compound, they establish a proof-of-concept for the synthesis of the core thiazole ring system without the need for traditional catalysts and organic solvents. The adaptation of these methodologies for the synthesis of sulfonated thiazole derivatives is a promising area for future research.

Flow Chemistry Applications in Heterocyclic Sulfonamide Preparation

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and ease of scalability. The application of flow chemistry to the synthesis of sulfonamides has been demonstrated to be a rapid and eco-friendly approach.

Continuous flow protocols have been developed for the synthesis of sulfonyl chlorides, which are key precursors to sulfonamides, using reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCH). rsc.org This method allows for precise control over reaction parameters and improves the safety of handling highly exothermic reactions. rsc.org

Furthermore, a fully automated two-step flow-through process has been established for the production of secondary sulfonamides. acs.org This system utilizes a "catch and release" protocol for the monoalkylation of primary sulfonamides, leading to high-purity products without the need for column chromatography. acs.org The assembly of a continuous flow apparatus from readily available parts for the synthesis of sulfonamides has also been described, making this technology more accessible. flemingcollege.ca These advancements in flow chemistry for sulfonamide synthesis pave the way for the efficient and scalable production of this compound and its derivatives.

Table 2: Key Features of Flow Chemistry in Sulfonamide Synthesis

| Feature | Description | Benefit |

|---|---|---|

| Precise Control | Accurate management of temperature, pressure, and stoichiometry. | Improved yield and selectivity. |

| Enhanced Safety | Small reaction volumes and efficient heat dissipation. | Reduced risk of thermal runaway. |

| Scalability | Continuous production by extending run time. | Facile scale-up from lab to production. |

| Automation | Integration of multiple reaction and purification steps. | Increased efficiency and reproducibility. |

This table summarizes the general advantages of using flow chemistry for the synthesis of sulfonamides.

Stereoselective Synthesis of Chiral this compound Derivatives (If applicable)

The stereoselective synthesis of chiral molecules is of paramount importance in drug discovery. However, based on the available scientific literature, there is limited information specifically detailing the stereoselective synthesis of chiral this compound derivatives. While methods exist for the synthesis of chiral thiazole-containing compounds in general, their direct application to the this compound scaffold is not widely reported. This suggests that this is a specialized area of research that may not be broadly applicable at present.

Functional Group Transformations and Scaffold Modifications of this compound

The ability to perform functional group transformations and modify the core scaffold of this compound is essential for creating libraries of analogues for structure-activity relationship (SAR) studies.

Modification of the sulfonamide nitrogen through amidation and esterification can significantly impact the physicochemical and biological properties of the molecule. A simplified synthetic approach for 2-aminothiazole derivatives involves sulfonylation followed by alkylation of the amino group, which can be adapted for modifications at the sulfonamide nitrogen. nih.gov The N-sulfonylation of 2-aminothiazole can be achieved by reacting it with a sulfonyl chloride in the presence of sodium acetate. nih.gov The resulting sulfonamide can then be treated with calcium hydride and an alkylating agent to introduce substituents on the sulfonamide nitrogen. nih.gov

Introducing a variety of substituents at positions C-2 and C-4 of the thiazole ring is a common strategy to explore the chemical space around the this compound core. The synthesis of 2-aminothiazole derivatives with different substituents at the 4-position can be achieved through the Hantzsch thiazole synthesis by varying the starting ketone. jusst.org Further modifications can be performed on the 2-amino group. For example, a series of 2-(aminoacetylamino)thiazole derivatives have been synthesized to explore their biological activities. nih.gov These synthetic strategies allow for the generation of a diverse range of analogues for further investigation.

Cross-Coupling and Diversification Strategies for Complex Analog Generation

The functionalization of the this compound core is crucial for the generation of diverse and complex analogs for structure-activity relationship (SAR) studies. Cross-coupling reactions have emerged as powerful tools for introducing a wide array of substituents onto the thiazole ring, enabling the synthesis of novel derivatives with potential biological activities.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are particularly effective for forming carbon-carbon bonds. researchgate.netwikipedia.orgwikipedia.org These reactions typically involve the coupling of a halogenated thiazole precursor with a suitable coupling partner in the presence of a palladium catalyst and a base. researchgate.net The choice of catalyst, ligands, base, and solvent system is critical for achieving high yields and selectivity. researchgate.netwikipedia.org

A common strategy involves the initial synthesis of a halogenated this compound intermediate, which can then be subjected to various cross-coupling conditions to introduce diverse functionalities. For instance, 5-bromothiazole derivatives serve as versatile precursors for these transformations. researchgate.net

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a widely used method for creating carbon-carbon bonds by coupling an organoboron compound with a halide or triflate. mdpi.comresearchgate.net In the context of this compound derivatives, this reaction allows for the introduction of various aryl and heteroaryl groups at different positions on the thiazole ring.

A general procedure for the Suzuki coupling of a 5-bromothiazole derivative involves the use of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base like potassium carbonate (K₂CO₃) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP). researchgate.net The reaction is typically carried out under inert conditions at elevated temperatures. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 5-Bromothiazole Derivatives

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | NMP | 120 | 60 |

| 2 | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | High |

| 3 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | Good |

Data compiled from multiple sources. researchgate.netmdpi.comresearchgate.net

Heck Coupling

The Heck reaction, another palladium-catalyzed process, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides a means to introduce alkenyl substituents onto the this compound scaffold.

The reaction conditions for the Heck coupling are similar to those of the Suzuki reaction, typically employing a palladium catalyst and a base. wikipedia.org For example, the reaction of a 5-bromothiazole with an alkene can be carried out at 120 °C in NMP with Pd(PPh₃)₄ as the catalyst. researchgate.net

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) co-catalyst. organic-chemistry.org It allows for the introduction of alkynyl moieties, which can serve as handles for further diversification.

For 5-bromothiazole derivatives, the Sonogashira reaction is typically more efficient at lower temperatures compared to Suzuki and Heck couplings, often around 80 °C, to prevent the potential polymerization of the alkyne. researchgate.net

Table 2: General Conditions for Heck and Sonogashira Coupling of 5-Bromothiazole Derivatives

| Coupling Reaction | Coupling Partner | Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) |

| Heck | Alkene | Pd(PPh₃)₄ | - | K₂CO₃ | NMP | 120 |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ | CuI | K₂CO₃ | NMP | 80 |

Data represents typical conditions and may vary based on specific substrates. researchgate.netwikipedia.orgwikipedia.org

Diversification Strategies

The products obtained from these cross-coupling reactions can undergo further chemical transformations to generate a wider range of complex analogs. For instance, an alkyne introduced via a Sonogashira coupling can be a versatile functional group for subsequent reactions such as click chemistry or further heteroannulation strategies. organic-chemistry.org Similarly, the sulfonamide group itself can be used as a directing group for C-H functionalization reactions, allowing for late-stage diversification of the molecule. acs.org This approach is particularly attractive in drug discovery as it enables the rapid synthesis of analogs from a common intermediate. acs.org

Computational and Theoretical Investigations of 1,3 Thiazole 5 Sulfonamide and Its Interactions

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic electronic properties, stability, and reactivity of the 1,3-thiazole-5-sulfonamide scaffold. These methods allow for a detailed examination of the molecule's structure and electronic distribution.

Density Functional Theory (DFT) is a widely employed computational method for studying thiazole-sulfonamide derivatives. It provides a balance between accuracy and computational cost, making it suitable for analyzing molecular systems. Calculations are often performed using functionals like B3LYP or ωB97XD with basis sets such as 6-31G(d) or 6-311++G(2d,2p) to achieve reliable results. mdpi.comekb.egresearchgate.net

Optimized Geometries: The first step in most computational analyses is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. mdpi.com Vibrational frequency analysis is subsequently performed to confirm that the optimized structure is a true energy minimum. mdpi.com

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for describing the chemical reactivity and electronic properties of a molecule.

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy (EHOMO) suggests a greater tendency for electron donation. researchgate.net

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy (ELUMO) indicates a greater propensity for electron acceptance. researchgate.net

HOMO-LUMO Energy Gap (ΔE): The difference between ELUMO and EHOMO is an indicator of the molecule's chemical stability and reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Studies on various thiazole (B1198619) derivatives show that these FMO parameters correlate well with the molecule's observed biological or chemical activity. researchgate.netatlantis-press.com

| Compound Type | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 2-Amino-4-(p-tolyl)thiazole | B3LYP/6-311G(d,p) | -5.54 | -0.99 | 4.55 | researchgate.net |

| 2-Methoxy-1,3-thiazole | B3LYP/6-311G(d,p) | -6.27 | -0.51 | 5.76 | researchgate.net |

| Thiazole-4-carboxaldehyde | B3LYP/6-311G(d,p) | -7.44 | -2.54 | 4.90 | researchgate.net |

Molecular Electrostatic Potential (MEP) Maps: MEP maps are valuable for visualizing the charge distribution on the molecular surface. They illustrate the electrostatic potential, helping to identify regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). researchgate.netsemanticscholar.org This information is critical for understanding and predicting intermolecular interactions, such as hydrogen bonding and docking with biological targets. researchgate.net For the thiazole sulfonamide scaffold, MEP analysis can pinpoint the electronegative oxygen and nitrogen atoms as likely sites for hydrogen bond acceptance. researchgate.net

Computational methods can accurately predict various spectroscopic properties, which serves as a powerful tool for structural confirmation when compared with experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is effective for predicting the 1H and 13C NMR chemical shifts. nih.gov The calculated shifts for thiazole sulfonamide derivatives generally show excellent agreement with experimental spectra, aiding in the precise assignment of signals and confirmation of the synthesized structures. mdpi.commdpi.com

IR Spectroscopy: Theoretical calculations of vibrational frequencies using DFT can reproduce experimental FT-IR spectra with high fidelity. researchgate.net By comparing the calculated wavenumbers for specific functional groups (e.g., S=O, N-H, C=N) with the peaks observed in experimental IR spectra, researchers can verify the molecular structure and study bonding characteristics. ekb.egmdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra of molecules. This method predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to electronic transitions between molecular orbitals (e.g., from HOMO to LUMO). scielo.org.za These theoretical spectra can be compared with experimental UV-Vis data to understand the electronic structure of this compound derivatives. researchgate.netresearchgate.net

| Spectroscopy Type | Computational Method | Key Findings | Reference |

|---|---|---|---|

| NMR (1H, 13C) | GIAO-B3LYP/6-31G(d) | Calculated chemical shifts are consistent with experimental data, confirming molecular structures. | nih.gov |

| IR | DFT (B3LYP/6-31G**) | Calculated vibrational wavenumbers match experimental FT-IR spectra, aiding in structural elucidation. | researchgate.net |

| UV-Vis | TD-DFT | Predicts vertical excitation energies and absorption wavelengths, explaining electronic transitions. | scielo.org.za |

Conformational analysis is essential for understanding the flexibility of the this compound molecule and identifying its low-energy, biologically relevant shapes. Computational methods can map the potential energy surface (PES) by systematically rotating bonds (e.g., the C-S bond connecting the sulfonamide group to the thiazole ring). This process helps identify stable conformers (energy minima) and the energy barriers (transition states) between them. Such studies reveal the preferred orientation of the sulfonamide group relative to the thiazole ring, which is crucial for its interaction with target proteins.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion and interactions in a simulated physiological environment.

MD simulations are a cornerstone for validating molecular docking results and assessing the stability of a ligand-protein complex. After a thiazole sulfonamide derivative is docked into the active site of a target protein, an MD simulation, often lasting for 100 nanoseconds or more, is performed to observe the complex's behavior. ajgreenchem.comsemanticscholar.orgmdpi.com

Key parameters analyzed during MD simulations include:

Root Mean Square Fluctuation (RMSF): RMSF analysis reveals the flexibility of different parts of the protein. Fluctuations in amino acid residues within the binding site can indicate key interactions with the ligand. ajgreenchem.com

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein residues throughout the simulation is a strong indicator of a stable interaction. ajgreenchem.comresearchgate.net The sulfonamide moiety is a potent hydrogen bond donor and acceptor, often forming critical interactions with protein active sites. mdpi.com

These simulations provide a dynamic view of the binding event, confirming that the interactions predicted by docking are maintained over time and leading to a stable complex. acs.org

The presence of a solvent, particularly water, has a significant impact on the conformation and interactions of molecules. Computational models account for these effects in two primary ways:

Implicit Solvation Models: Used in quantum chemical calculations, these models (e.g., Polarizable Continuum Model, PCM) approximate the solvent as a continuous medium with a specific dielectric constant. nih.gov This approach allows for the calculation of molecular properties in a way that is more representative of a solution-phase environment.

Explicit Solvation Models: Used in MD simulations, this method involves surrounding the molecule or ligand-protein complex with a large number of individual solvent molecules (e.g., a "box" of water). semanticscholar.org This provides a more realistic and dynamic representation of how the solvent influences the solute's conformation, flexibility, and interactions with other molecules through specific hydrogen bonds and electrostatic interactions.

Conformational Ensemble Analysis and Flexibility Studies

Computational methods, particularly Density Functional Theory (DFT), have been employed to investigate the conformational landscape of thiazole-sulfonamide derivatives. nih.gov Such studies are crucial for understanding the molecule's three-dimensional structure, flexibility, and the energetically preferred shapes it adopts, which in turn govern its interactions with biological targets.

Studies on model peptides containing thiazole-amino acid residues have shown that these structural units tend to adopt a distinct semi-extended β2 conformation. This preference is stabilized by an intramolecular hydrogen bond between the amide proton (N-H) and the nitrogen atom of the thiazole ring (N–H⋯NTzl), which imparts a degree of rigidity to the molecular backbone. researchgate.net This inherent conformational preference of the thiazole ring can influence the flexibility of the entire this compound scaffold and its derivatives, dictating how they present key interaction features to a target's binding site.

Molecular Docking Studies for Target Binding Prediction and Mode Analysis

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule when bound to a target, allowing for the analysis of the binding mode and affinity. For this compound and its derivatives, docking studies have been instrumental in elucidating interactions with various biological targets, most notably carbonic anhydrases (CAs).

These in silico studies simulate the placement of the thiazole-sulfonamide ligand into the three-dimensional structure of a target protein. The primary goal is to identify the most stable binding pose, characterized by the lowest binding energy. This approach provides critical insights into the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and metallic coordination—that stabilize the ligand-protein complex. For example, the sulfonamide group is known to be crucial for interacting with the zinc ion present in the active site of carbonic anhydrase enzymes. researchgate.net

Structure-based docking utilizes the known crystal structure of a target protein to predict how a ligand, such as a this compound derivative, will bind. This method calculates the binding energies for various poses and identifies the most energetically favorable conformation.

Docking studies of thiazole-sulfonamide hybrids against carbonic anhydrase IX (CA IX, PDB ID: 5FL4) have successfully predicted binding modes. nih.govnih.gov Validation of the docking protocol is often achieved by "redocking" the co-crystallized ligand, with successful validation indicated by a low root-mean-square deviation (RMSD) value (e.g., < 2.0 Å) between the docked pose and the experimental crystallographic pose. nih.gov

In these simulations, the sulfonamide moiety typically forms crucial interactions. The nitrogen atom of the sulfonamide coordinates with the catalytic Zn²⁺ ion in the CA active site, while the sulfonyl oxygens form hydrogen bonds with the backbone of key amino acid residues like Thr200 and Thr201. nih.govumpr.ac.id The thiazole ring and its substituents contribute further to the binding affinity through various interactions. For example, the thiazole ring can engage in π–alkyl interactions with residues like Val130, while other parts of the molecule form hydrophobic contacts with residues such as Leu199. nih.govnih.gov These combined interactions anchor the molecule firmly within the active site, and the calculated binding affinity (often expressed in kcal/mol) provides a quantitative estimate of the binding strength. nih.govumpr.ac.id

Table 1: Molecular Docking Results for Thiazole-Sulfonamide Derivatives

| Compound Type | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Thiazole-sulfonamide hybrid | Carbonic Anhydrase IX | 5FL4 | -6.8 | Zn²⁺, Thr200, Val130 |

| Saccharide-modified thiadiazole sulfonamide | Carbonic Anhydrase IX | 5FL4 | Not specified | Thr200, Val130, Leu199, Gln92 |

| Thiazole-sulfanilamide derivative | Carbonic Anhydrase IX | 4Z0Q | Not specified | Zn²⁺, Thr199, Gln92, His64 |

| Triazole benzene sulfonamide | Carbonic Anhydrase IX | 5FL4 | -9.2 | Thr200, Thr201, Gln92, Val130 |

| Thiazole derivative | Lanosterol 14α-demethylase | Not specified | Not specified | Tyr132, Heme group |

Data compiled from multiple research findings. researchgate.netnih.govnih.govumpr.ac.idresearchgate.net

Pharmacophore Modeling for Ligand-Based Design and Virtual Screening

Pharmacophore modeling is a powerful ligand-based design strategy that defines the essential three-dimensional arrangement of chemical features a molecule must possess to interact with a specific biological target. This model serves as a 3D query for screening large compound libraries to identify novel molecules with the potential for similar biological activity, even if they have different underlying chemical scaffolds.

For scaffolds related to this compound, pharmacophore models typically include features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic groups. The spatial relationships (distances and angles) between these features are critical for molecular recognition by the target protein.

Pharmacophore models are generated based on a set of active molecules. For sulfonamide-containing heterocyclic compounds, a common approach involves identifying the shared chemical features responsible for their activity. For instance, a four-point pharmacophore model (AAHR) was developed for a series of 1,3,4-thiadiazole (B1197879) sulfonamides, consisting of two hydrogen bond acceptors (A), one hydrophobic group (H), and one aromatic ring (R). nih.gov Similarly, a five-point model (AADPR) was generated for aryl sulfonamide derivatives, featuring two hydrogen bond acceptors, one hydrogen bond donor (D), one positive group (P), and one aromatic ring (R). researchgate.netnih.gov

Validation is a critical step to ensure the generated model is statistically significant and can distinguish active compounds from inactive ones. This is often achieved using a test set of compounds not used in model generation. Statistical parameters such as the correlation coefficient (R²) and cross-validation coefficient (Q²) are calculated. nih.govresearchgate.net A robust and predictive model will have high values for these metrics. Further validation can include enrichment studies using decoy sets to confirm that the model preferentially selects active compounds over inactive ones. nih.gov

Once validated, the pharmacophore model is used as a filter for virtual screening of large chemical databases. This process computationally assesses thousands to millions of compounds to see if they match the 3D arrangement of features defined by the pharmacophore. Compounds that fit the model are identified as "hits."

This technique has been successfully applied to sulfonamide-based scaffolds. A validated pharmacophore model can be used as a 3D query to screen databases like Asinex for new molecules. researchgate.netnih.gov The hits obtained from this initial screening are then typically subjected to further filtering, such as molecular docking, to refine the selection and predict their binding modes and affinities. researchgate.netnih.gov This hierarchical approach efficiently narrows down vast chemical libraries to a manageable number of promising candidates for further investigation, facilitating the discovery of structurally diverse compounds that possess the key features required for target interaction.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties. These models are invaluable for predicting the activity of newly designed molecules and for understanding which structural features are most influential.

For thiazole-sulfonamide and related heterocyclic sulfonamides, QSAR models have been developed to predict activities. These models are built by calculating a variety of molecular descriptors for a set of compounds with known activities. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological.

Statistical methods, such as Partial Least Squares (PLS) regression, are then used to create an equation that links these descriptors to the observed activity. For example, a 3D-QSAR model derived from a pharmacophore hypothesis for 1,3,4-thiadiazole sulfonamides yielded a high correlation coefficient (R² = 0.8925) and cross-validation coefficient (Q² = 0.8204), indicating a statistically significant and predictive model. nih.gov Another QSAR model for triazole benzene sulfonamides predicted bioactivity (pKi) based on specific MoRSE (Molecule Representation of Structures based on Electron diffraction) descriptors, highlighting the importance of 3D atomic coordinates and electron diffraction patterns in determining activity. umpr.ac.id The predictive power of a QSAR model allows researchers to estimate the activity of novel, unsynthesized thiazole-sulfonamide derivatives, thereby prioritizing synthetic efforts on the most promising candidates.

Elucidation of Reaction Mechanisms and Pathways through Computational Approaches

The Hantzsch synthesis typically involves the reaction of an α-haloketone with a thioamide. In the context of this compound, this would likely involve a precursor such as a halogenated β-keto sulfonyl compound reacting with a source of the thiazole's nitrogen and sulfur atoms, like thiourea.

A plausible reaction pathway, informed by the general principles of the Hantzsch synthesis, can be computationally modeled to understand the energetics of each step. The key stages of this mechanism that can be elucidated through computational approaches include:

Nucleophilic Attack: The initial step involves the nucleophilic attack of the sulfur atom of the thioamide (or thiourea) on the electrophilic α-carbon of the halo-ketone derivative. Computational models can calculate the activation energy for this SN2-type reaction, identifying the transition state geometry and confirming the feasibility of this initial bond formation.

Intermediate Formation: This leads to the formation of an acyclic intermediate. The stability of this intermediate can be assessed through computational calculations of its Gibbs free energy.

Cyclization: The subsequent and often rate-determining step is the intramolecular cyclization. This involves the nucleophilic attack of the nitrogen atom of the thioamide moiety on the carbonyl carbon of the ketone. DFT calculations are instrumental in determining the energy barrier for this ring-closure step. The geometry of the transition state for this cyclization provides crucial information about the steric and electronic factors that govern the reaction rate.

Dehydration: The cyclized intermediate then undergoes dehydration to form the aromatic thiazole ring. Computational methods can model the protonation of the hydroxyl group and the subsequent elimination of a water molecule, providing the energy changes associated with this final aromatization step.

The table below outlines the hypothetical elementary steps in the formation of a thiazole ring, which would be the subject of computational investigation to determine the reaction profile.

| Step | Description | Computational Insights Provided |

| 1 | Nucleophilic attack of sulfur on the α-halocarbon | Transition state geometry and activation energy for C-S bond formation. |

| 2 | Formation of the acyclic intermediate | Thermodynamic stability of the intermediate. |

| 3 | Intramolecular nucleophilic attack of nitrogen on the carbonyl carbon | Transition state geometry and activation energy for ring closure (cyclization). |

| 4 | Formation of the hydroxylated thiazoline intermediate | Relative energy of the cyclic intermediate. |

| 5 | Protonation of the hydroxyl group | Energetics of the proton transfer step. |

| 6 | Dehydration (elimination of water) | Energy barrier for the final aromatization step. |

Computational studies on related thiazole syntheses have demonstrated that the specific substituents on the reactants can significantly influence the reaction pathway and kinetics. For instance, the presence of an electron-withdrawing sulfonamide group at the 5-position of the thiazole precursor would be expected to impact the electron density distribution across the molecule, thereby affecting the nucleophilicity and electrophilicity of the reacting centers. DFT calculations can quantify these electronic effects and predict their influence on the activation energies of the various steps, thus providing a detailed, quantitative understanding of the reaction mechanism.

While detailed computational data for the specific synthesis of this compound is sparse, the established methodologies in computational organic chemistry provide a clear roadmap for how such an investigation would be conducted to elucidate the reaction mechanism and pathways.

Molecular Mechanisms of Action and Biochemical Target Interactions of 1,3 Thiazole 5 Sulfonamide

Detailed Protein-Ligand Binding Studies (Biochemical and Biophysical)

Spectroscopic Techniques for Binding Site Characterization (e.g., Fluorescence Quenching)

Spectroscopic methods are pivotal in characterizing the binding interactions between small molecules like 1,3-thiazole-5-sulfonamide derivatives and their biological targets, typically proteins. Fluorescence quenching is a particularly powerful technique used to study these interactions. This method relies on the intrinsic fluorescence of aromatic amino acid residues in proteins, such as tryptophan and tyrosine, which can be "quenched" or diminished upon the binding of a ligand. nih.gov

The mechanism of quenching can be either dynamic (collisional) or static (formation of a ground-state complex). These can be distinguished by their differential dependence on temperature and by lifetime measurements. mdpi.com In the context of thiazole (B1198619) sulfonamides binding to a protein, a static quenching mechanism is often indicative of complex formation. mdpi.com

Studies on various sulfonamides interacting with proteins like myoglobin (B1173299) or serum albumin demonstrate this principle. When the sulfonamide derivative binds to the protein, a gradual decrease in the fluorescence intensity is observed with increasing concentrations of the compound. nih.gov This quenching allows for the calculation of key binding parameters, such as the binding constant (Ka) and the number of binding sites (n). Such studies have shown that sulfonamide binding constants are often in the order of 104 M-1, indicating a stable complex formation. nih.gov

For instance, the interaction between different flavonoids and bovine serum albumin (BSA) was investigated using fluorescence spectroscopy, proving that the quenching of BSA's fluorescence was a result of the formation of a flavonoid-BSA complex. mdpi.com Similarly, the binding of various drugs to human serum albumin (HSA) has been characterized using these techniques, revealing details about the binding mechanism and conformational changes. semanticscholar.org By exciting the protein at a specific wavelength (e.g., 295 nm to selectively excite tryptophan residues), researchers can monitor the changes in the protein's microenvironment upon ligand binding. nih.gov

Conformational Changes and Allosteric Modulation Induced Upon Binding

The binding of this compound derivatives to a biological target can induce significant conformational changes in the protein, often leading to allosteric modulation of its function. Allosteric modulators bind to a site on the protein that is distinct from the primary (orthosteric) site, causing a change in the protein's shape that, in turn, affects its activity.

Thiazole derivatives have been identified as both positive and negative allosteric modulators for various receptors. For example, certain thiazole carboxamide derivatives have been shown to act as negative allosteric modulators of GluA2 AMPA receptors. nih.gov This modulation results in a significant reduction in the current amplitude and alterations in the rates of deactivation and desensitization of the receptor. nih.gov Docking simulations suggest these compounds bind to a site distinct from the agonist-binding domain, thereby inducing a conformational change that inhibits receptor function. nih.gov

The binding of N-(thiazol-2-yl)-benzamide analogs to the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily, provides another example. These compounds act as negative allosteric modulators, inhibiting the channel's activity. nih.gov The slow onset of the channel block suggests that the inhibition is state-dependent, meaning the modulator may bind preferentially to certain conformational states of the receptor. nih.gov Evidence points to these molecules targeting the transmembrane or intracellular domains of the receptor, which is characteristic of allosteric modulation. nih.gov

Spectroscopic techniques, such as circular dichroism (CD) and FT-IR, can be used to observe these conformational changes directly. Upon ligand binding, a notable loss in the helical structure of the protein or perturbations in its tertiary structure can be detected, providing direct evidence of a conformational shift. nih.govmdpi.com

Structure-Activity Relationship (SAR) Elucidation at the Molecular and Biochemical Levels

The biological activity of this compound derivatives is intricately linked to their chemical structure. Elucidating the structure-activity relationship (SAR) is crucial for optimizing potency, selectivity, and pharmacokinetic properties. The thiazole ring, combined with the sulfonamide moiety, creates a versatile scaffold for developing inhibitors for various enzymes and receptors. nih.govtandfonline.com

Influence of Substituents on Sulfonamide Nitrogen and Thiazole Ring Positions on Binding Affinity and Selectivity

The nature, position, and electronic properties of substituents on both the thiazole ring and the sulfonamide nitrogen play a critical role in determining the biological activity. mdpi.com

Thiazole Ring Substitutions:

Position 5: Modifications at the 5-position of the thiazole ring have been shown to significantly impact activity. For instance, introducing an acyl group at this position in certain series resulted in compounds with antibacterial activity. nih.gov In a series of 11β-HSD1 inhibitors, increasing the length of a straight aliphatic chain at the 5-position led to a gradual increase in enzyme inhibition, suggesting a longer alkyl substituent enhances binding affinity. mdpi.com Conversely, introducing bulky aromatic or heteroaromatic substituents at the 4- and/or 5-positions of the thiazole ring can also completely eliminate the activity of certain antagonists. nih.gov

Position 4: The substituent at the 4-position is also crucial. In a series of cyclooxygenase-2 (COX-2) inhibitors, a 4,5-diarylthiazole scaffold was found to be effective, with the nature of the aryl groups influencing selectivity. researchgate.net For some Alzheimer's inhibitors, the substituents on a phenyl ring attached to the thiazole core dictate the inhibitory potential. mdpi.comnih.gov

Position 2: The group attached to the 2-position of the thiazole ring is often involved in key interactions. For many carbonic anhydrase inhibitors, this position is part of the core structure that binds to the enzyme's active site.

Sulfonamide Nitrogen Substitutions:

The "tail approach," which involves modifying the substituents attached to the sulfonamide group, is a well-established strategy for achieving selectivity. nih.gov For carbonic anhydrase inhibitors, modifications to the aromatic ring of the benzenesulfonamide (B165840) portion can lead to significant differences in inhibitory profiles against various isoforms. The sulfonamide group itself is a critical zinc-binding group in these inhibitors.

In a series of antimicrobial agents, incorporating a phenyl group on the sulfonamide nitrogen resulted in moderate effects against Gram-positive bacteria. tandfonline.com

The interplay between substituents on both moieties is complex. SAR studies on thiazole-sulfonamide hybrids as aldose reductase inhibitors revealed that the presence and nature of substitutions, such as halogen atoms on an associated phenyl ring, have a strong influence on activity. researchgate.net

Identification of Key Pharmacophoric Elements and Their Contributions to Molecular Recognition

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For this compound derivatives, several key pharmacophoric elements have been identified through computational and experimental studies.

The Sulfonamide Group (SO₂NH₂): This is arguably the most critical pharmacophoric element for many targets, particularly metalloenzymes like carbonic anhydrases. The deprotonated sulfonamide nitrogen acts as a strong coordinating ligand for the Zn(II) ion in the enzyme's active site. nih.gov This interaction is often strengthened by a network of hydrogen bonds with nearby amino acid residues, such as Thr199. nih.govnih.gov

The Thiazole Ring: The thiazole ring serves as a central scaffold and contributes to binding through various interactions. Its nitrogen and sulfur atoms can participate in hydrogen bonding or coordination. The ring system itself can engage in van der Waals or hydrophobic interactions with nonpolar residues in the binding pocket. nih.gov In some cases, the thiazole ring has been observed to make unusual water-mediated interactions with the hinge region of a kinase ATP-binding site. researchgate.net

Aromatic/Heterocyclic Appendages: Substituents attached to the core scaffold provide opportunities for additional interactions that enhance affinity and confer selectivity. A substituted phenyl ring, for example, can be positioned in a hydrophobic part of a binding pocket, making van der Waals contact with residues like Phe131, Val135, and Leu198. nih.gov These groups are crucial for orienting the molecule correctly within the active site.

Molecular docking studies have been instrumental in visualizing these interactions. For example, docking of thiazole-sulfonamide derivatives into the active site of carbonic anhydrase showed the sulfonamide group binding to the catalytic zinc ion and forming hydrogen bonds, while the thiazole and its substituents occupy adjacent hydrophobic and hydrophilic pockets. nih.gov Similarly, for cyclin-dependent kinase 5 (cdk5) inhibitors, the sulfonamide group forms hydrogen bonds with residues like Asp86, while the benzothiazole (B30560) portion interacts with the ATP site. researchgate.net

The combination of the zinc-binding sulfonamide, the rigid thiazole scaffold, and tunable peripheral substituents forms the fundamental pharmacophore for a wide range of biologically active this compound derivatives.

Advanced Research Applications and Future Perspectives for 1,3 Thiazole 5 Sulfonamide Scaffolds

Design and Synthesis of Molecular Probes for Biochemical Pathway Elucidation (Non-Clinical)

Molecular probes are essential tools for dissecting complex biochemical pathways. The 1,3-thiazole-5-sulfonamide core can be strategically functionalized to create probes for identifying and characterizing protein targets and their roles in cellular processes. For instance, by incorporating reporter groups such as fluorophores or biotin (B1667282) tags, researchers can visualize the localization of the thiazole-sulfonamide-based probe within cells and identify its binding partners.

The synthesis of these probes often involves multi-step sequences. For example, a common starting material is 4-substituted-2-hydrazinyl-1,3-thiazole, which can be derived from thiosemicarbazone derivatives. mdpi.com This intermediate can then be coupled with various moieties to introduce the desired functionality for probing biochemical pathways. The facile chemical accessibility and potential for structural optimization make the 1,3-thiazole scaffold a highly attractive platform for developing novel molecular probes. mdpi.com

Development of Conjugates and Hybrid Molecules for Enhanced Target Specificity and Molecular Delivery (Focus on Chemical Design)

To improve target specificity and facilitate delivery to specific cells or tissues, this compound scaffolds can be incorporated into conjugates and hybrid molecules. This approach involves chemically linking the thiazole-sulfonamide moiety to other pharmacologically active molecules or targeting ligands.

One strategy is the "combi-targeting approach," where two or more bioactive cores are combined into a single molecule to potentially achieve synergistic effects and address drug resistance. nih.gov For example, hybrid molecules incorporating 1,3,4-thiadiazole (B1197879) and 1,3,5-triazine (B166579) moieties tethered by a sulfur bridge have been synthesized and shown to possess antibacterial activity. ulster.ac.ukresearchgate.net Similarly, the fusion of a thiazole-sulfonamide with a chalcone (B49325) has resulted in a hybrid molecule with dual inhibitory activity against tubulin polymerization and carbonic anhydrase IX, demonstrating potent anticancer effects. nih.gov

The design of these conjugates requires careful consideration of the linker chemistry to ensure that the individual components retain their desired activities. Future work in this area could involve the use of nanoencapsulation techniques to create targeted drug delivery systems, thereby minimizing off-target effects. nih.gov

Rational Design of High-Affinity and Isoform-Selective Enzyme Inhibitors based on Structural Insights

The this compound moiety is a well-established zinc-binding group, making it a key pharmacophore for inhibiting metalloenzymes, particularly carbonic anhydrases (CAs). nih.gov Rational drug design, aided by structural biology and computational modeling, plays a crucial role in developing high-affinity and isoform-selective inhibitors.

Understanding the structural intricacies of the enzyme's active site is paramount for designing specific inhibitors. nih.gov The "tail approach" is a common strategy where modifications are made to the substituent on the ring carrying the sulfonamide group. nih.gov This allows for interactions with the outer regions of the CA active site, which are more diverse among isoforms, leading to improved selectivity. nih.gov

For example, a series of C5-functionalized thiazol-2(5H)-one-containing sulfonamides were synthesized and found to be potent inhibitors of several human CA isoforms, with some compounds showing excellent selectivity for specific isoforms like hCA II and hCA VII. nih.gov Molecular docking studies are frequently employed to predict the binding modes of these inhibitors and guide further structural modifications. nih.govresearchgate.net For instance, docking studies of thiazole-sulfonamide derivatives with carbonic anhydrase II have helped in understanding their mechanism of action. iaea.org

Bio-inorganic Chemistry Aspects of this compound (e.g., Metal Ion Coordination in Metalloenzymes)

The interaction of this compound with metal ions is a key aspect of its biological activity, particularly in the context of metalloenzymes. The sulfonamide group (–SO₂NH₂) is a potent zinc-binding group, which is crucial for its inhibitory action against zinc-containing enzymes like carbonic anhydrases. nih.govtandfonline.com

In the active site of carbonic anhydrase, the sulfonamide anion coordinates to the essential Zn(II) ion. nih.govsemanticscholar.org This coordination can lead to either a tetrahedral or trigonal bipyramidal geometry around the zinc ion during the inhibitory process. nih.gov The formation of these metal complexes is a primary mechanism by which these compounds exert their inhibitory effects.

Furthermore, the incorporation of other metal ions into thiazole-sulfonamide derivatives can enhance their biological activity. For example, silver complexes of thiazole-sulfanilamide derivatives have shown heightened capacity to impede cellular growth. nih.gov The coordination of metal ions like Co(II), Cu(II), Ni(II), and Zn(II) to Schiff base-derived sulfonamides has been shown to result in compounds with significant antibacterial and antifungal activities. tandfonline.com Spectroscopic techniques such as IR and NMR, along with X-ray crystallography, are vital for characterizing the coordination of the metal ions with the ligand. tandfonline.com

Exploration of Supramolecular Chemistry and Self-Assembly Properties of this compound Derivatives

The ability of molecules to self-assemble into well-ordered supramolecular structures is a rapidly growing area of research with potential applications in materials science and drug delivery. The 1,3-thiazole ring, often in conjunction with other aromatic systems, can participate in various non-covalent interactions that drive self-assembly.

These interactions include hydrogen bonding, π-π stacking, and chalcogen bonds. southasiacommons.netnih.gov For instance, studies on thiazole (B1198619) derivatives have shown how non-covalent interactions guide their self-assembly into different crystalline structures. southasiacommons.net The investigation of these interactions is crucial for understanding and controlling the formation of supramolecular architectures.

While specific research on the supramolecular chemistry of this compound is emerging, the principles observed in related thiazole-containing systems are applicable. The design of benzothiadiazole-based derivatives with a donor-acceptor-donor (D–A–D) architecture has demonstrated their tendency to self-assemble into highly ordered crystalline solids with interesting optical and electronic properties. rsc.org This suggests that this compound derivatives could also be designed to form functional supramolecular materials.

Future Directions in Synthetic Methodology Development for Complex this compound Analogues

The continued exploration of the therapeutic potential of 1,3-thiazole-5-sulfonamides necessitates the development of new and efficient synthetic methodologies to access a wider range of complex analogues. researchgate.net Current synthetic routes often rely on established reactions, but there is a need for more innovative and versatile approaches.

One area of focus is the development of multi-component reactions, which allow for the rapid assembly of complex molecules from simple starting materials in a single step. Microwave-assisted synthesis has also been shown to be an effective tool for accelerating the synthesis of thiazole derivatives. iaea.org

Future synthetic strategies could involve:

Novel Cyclization Reactions: Discovering new ways to construct the thiazole ring with the sulfonamide moiety already in place or easily introduced.

Late-Stage Functionalization: Developing methods to modify the thiazole-sulfonamide core at a late stage in the synthesis, allowing for the rapid generation of diverse libraries of compounds.

Flow Chemistry: Utilizing continuous flow reactors for a more controlled, efficient, and scalable synthesis of these compounds.

For instance, the synthesis of novel 2-thiouracil-5-sulfonamide derivatives involved a multi-step pathway starting from a methyl ketone derivative, which was then used to build a variety of heterocyclic systems, including thiazoles. nih.gov Such multi-step sequences highlight the need for more streamlined synthetic approaches. nih.gov

Integration of Computational and Experimental Approaches for Accelerated Discovery in Thiazole-Sulfonamide Research

The synergy between computational and experimental methods is revolutionizing the drug discovery process, and this is particularly true for research on 1,3-thiazole-5-sulfonamides. In silico techniques are being increasingly used to accelerate the design and optimization of new compounds.

Computational approaches include:

Molecular Docking: This technique predicts the binding orientation of a ligand to its target protein, providing insights into the key interactions that drive binding affinity and selectivity. nih.govresearchgate.net It is widely used in the design of enzyme inhibitors.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity, enabling the prediction of the activity of new, unsynthesized molecules.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, helping to identify potential liabilities early in the discovery process. nih.govnih.gov

Density Functional Theory (DFT) Calculations: DFT methods are used to understand the electronic properties of molecules, which can be correlated with their reactivity and biological activity. nih.gov

These computational predictions are then validated and refined through experimental studies, creating an iterative cycle of design, synthesis, and testing that significantly accelerates the discovery of new and improved this compound-based compounds. For example, a combined in silico and experimental study led to the identification of a novel thiazole-sulfonamide hybrid as a potent dual inhibitor of tubulin and carbonic anhydrase IX. nih.gov

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for 1,3-thiazole-5-sulfonamide derivatives?

- Methodological Answer : A common approach involves cyclization and oxidative chlorination. For example, 5-phenyl-1,3-thiazole-4-sulfonyl chloride is synthesized via cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate using Lawesson’s reagent, followed by oxidative chlorination. The sulfonyl chloride intermediate is then converted to sulfonamide derivatives through nucleophilic substitution with amines .

- Key Considerations : Use controlled reaction conditions (e.g., temperature, solvent selection) to minimize side reactions. Purification via crystallization ensures high purity.

Q. What biological activities have been reported for this compound derivatives?

- Methodological Answer : These compounds exhibit antitumor activity against diverse cancer cell lines, as demonstrated in studies screening 60 cell lines . Additionally, structurally related thiadiazole-sulfonamide hybrids show anticonvulsant and anticancer potential, highlighting the role of the sulfonamide moiety in modulating bioactivity .

- Key Considerations : Standardize in vitro assays (e.g., MTT for cytotoxicity) to ensure reproducibility.

Advanced Research Questions

Q. How do structural modifications influence the antitumor activity of this compound derivatives?

- Methodological Answer : Substituents on the thiazole ring significantly impact efficacy. For instance, introducing aryl groups (e.g., phenyl) enhances lipophilicity and cellular uptake, improving activity against solid tumors. Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., halogens) at specific positions enhance binding to enzymatic targets like carbonic anhydrases .

- Data Contradiction Analysis : Discrepancies in activity across studies may arise from differences in substituent positioning or assay protocols. For example, para-substituted derivatives may outperform ortho-substituted analogs due to steric effects .

Q. What analytical techniques are critical for characterizing this compound compounds?

- Methodological Answer :

- IR Spectroscopy : Confirms functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹) .

- 1H/13C NMR : Assigns proton environments and confirms substitution patterns.

- Elemental Analysis : Validates purity and molecular composition .

- TLC/HPLC : Monitors reaction progress and purity.

- Key Considerations : Cross-validate results with multiple techniques to address potential artifacts (e.g., solvent peaks in NMR).

Q. How can researchers optimize reaction conditions to improve yields in sulfonamide synthesis?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.

- Catalysts : Use triethylamine to neutralize HCl byproducts during chlorination steps .

- Temperature Control : Low temperatures (0–5°C) reduce side reactions in sensitive steps like sulfonyl chloride formation.

- Data-Driven Design : Design of Experiments (DoE) can systematically optimize variables (e.g., reagent stoichiometry, time) .

Q. What mechanisms underpin the anticancer activity of this compound derivatives?

- Methodological Answer : These compounds often act as enzyme inhibitors. For example, sulfonamide moieties chelate zinc in carbonic anhydrase IX, a target overexpressed in hypoxic tumors. Molecular docking studies predict binding affinities, while enzymatic assays (e.g., fluorescence-based inhibition) validate target engagement .

- Advanced Analysis : Compare IC₅₀ values across cell lines to identify selectivity for cancer-specific isoforms.

Tables for Key Data

| Derivative | Substituents | Antitumor Activity (IC₅₀, μM) | Key Target | Reference |

|---|---|---|---|---|

| 5-Phenyl-1,3-thiazole-4-sulfonamide | Phenyl at C5 | 0.8–5.2 (varies by cell line) | Carbonic anhydrase IX | |

| Thiadiazole-sulfonamide hybrid | Triazole-linked | 1.2–3.5 | Tubulin polymerization |

Key Challenges and Solutions

- Challenge : Low solubility of sulfonamide derivatives in aqueous media.

Solution : Introduce polar substituents (e.g., hydroxyl groups) or formulate with co-solvents (e.g., PEG) . - Challenge : Off-target effects in enzymatic inhibition.

Solution : Conduct selectivity screens against related isoforms (e.g., carbonic anhydrase II vs. IX) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.